N-(2-methoxyethyl)-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-8-14(12(2)19-11)15(17)16(5-6-18-3)9-13-4-7-20-10-13/h4,7-8,10H,5-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGGVQMMECBMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CCOC)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a compound with potential therapeutic applications. This article explores its biological activity, highlighting its molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₅H₁₉N₁O₃S
- Molecular Weight : 293.38 g/mol
- IUPAC Name : this compound
- CAS Number : 1219911-95-1
This compound features a furan ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily associated with its ability to modulate various biochemical pathways. It has been observed to interact with:
- Antioxidant Defense Systems : The compound may enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
- Cellular Signaling Pathways : It can influence pathways related to apoptosis and cell proliferation, potentially leading to cytoprotective effects in various cell types.
Biological Activity Overview
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies and Research Findings
-
Cytoprotective Effects in Human Cells :
A study demonstrated that pretreatment with the compound significantly reduced DNA strand breaks and mitochondrial membrane potential loss in human colon fibroblast cells exposed to carcinogenic agents. This suggests a protective role against genotoxic stress, potentially through the modulation of nitrosative stress mechanisms . -
Antioxidant Properties :
Research indicates that this compound enhances the intracellular levels of glutathione (GSH), a critical antioxidant. This effect may contribute to its cytoprotective capabilities by reducing oxidative stress markers in cells . -
Potential Anti-inflammatory Effects :
Preliminary findings suggest that the compound may have anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This could be particularly relevant in conditions characterized by chronic inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s activity and structural uniqueness are best understood through comparison with analogous furan-carboxamide derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Furan-Carboxamide Derivatives
Key Findings from Comparisons
Role of Sulfur and Thiophene Substituent: The thiophen-3-ylmethyl group in the target compound confers superior anti-H5N1 activity compared to non-sulfur analogues like 1u (4-phenylbutyl-substituted). The sulfur atom enhances binding interactions, likely through hydrophobic or π-stacking effects in viral protein pockets . In contrast, N-(2-nitrophenyl)thiophene-2-carboxamide () exhibits antibacterial properties, suggesting that the nitro group and aromatic substitution shift activity toward microbial targets rather than antiviral ones .
Linker Optimization: The 2-methoxyethyl linker in the target compound balances hydrophilicity and flexibility, improving bioavailability. Compounds with rigid or non-polar linkers (e.g., phenylbutyl in 1u) show reduced efficacy .
Heterocycle Comparison: Thiophene vs. Furan vs. Thiophene: N-(2-nitrophenyl)furan-2-carboxamide (analogue in ) has dihedral angles similar to thiophene derivatives but lacks sulfur-mediated interactions, highlighting the criticality of the thiophene ring in antiviral activity .
Functional Group-Driven Applications :
- Substituents dictate application divergence. For example, furmecyclox (cyclohexyl, methoxy) is used as a pesticide, whereas the target compound’s thiophene and methoxyethyl groups optimize it for antiviral use .
Piperidine vs. Methoxyethyl :
- The piperidin-4-yl substituent in lacks the methoxyethyl group’s polarity, likely reducing solubility and target engagement compared to the optimized linker in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
